TAU PROTEIN, HUMAN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tau protein, human, is a microtubule-associated protein predominantly found in neurons. It plays a crucial role in stabilizing microtubules, which are essential for maintaining the structure and function of neurons. Tau protein is involved in various cellular processes, including axonal transport and signal transduction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tau protein can be produced recombinantly using Escherichia coli. The process involves cloning the tau gene into an expression vector, transforming the vector into E. coli, and inducing protein expression. The cells are then lysed, and tau protein is purified using affinity chromatography and anion exchange chromatography. The purification process may include the use of protease inhibitors and reducing agents to maintain protein stability .

Industrial Production Methods

Industrial production of tau protein follows similar recombinant techniques but on a larger scale. The process involves optimizing growth conditions, such as temperature, pH, and nutrient supply, to maximize protein yield. Large-scale fermentation systems are used to culture E. coli, and downstream processing techniques, including chromatography and filtration, are employed to purify the protein .

Análisis De Reacciones Químicas

Types of Reactions

Tau protein undergoes various post-translational modifications, including phosphorylation, acetylation, methylation, ubiquitination, and truncation. These modifications can affect the protein’s function and aggregation properties .

Common Reagents and Conditions

Phosphorylation: Kinases such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5, along with adenosine triphosphate, are commonly used for phosphorylation reactions.

Acetylation: Acetyl-coenzyme A and acetyltransferases are used for acetylation.

Ubiquitination: Ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase are involved in ubiquitination reactions

Major Products Formed

The major products formed from these reactions are phosphorylated tau, acetylated tau, methylated tau, ubiquitinated tau, and truncated tau. These modified forms of tau protein can aggregate to form neurofibrillary tangles, a hallmark of tauopathies .

Aplicaciones Científicas De Investigación

Tau protein is extensively studied in the context of neurodegenerative diseases. It serves as a biomarker for diagnosing and monitoring the progression of diseases such as Alzheimer’s disease. Tau protein is also used in drug discovery and development, as targeting tau aggregation is a potential therapeutic strategy for tauopathies. Additionally, tau protein is utilized in basic research to understand the molecular mechanisms underlying neuronal function and dysfunction .

Mecanismo De Acción

Tau protein stabilizes microtubules by binding to their surface, reducing their dynamic instability. This stabilization is crucial for maintaining axonal transport and neuronal integrity. In pathological conditions, tau protein undergoes abnormal post-translational modifications, leading to its detachment from microtubules and subsequent aggregation. These aggregates disrupt cellular functions, leading to neuronal death and neurodegeneration .

Comparación Con Compuestos Similares

Similar Compounds

Microtubule-associated protein 2 (MAP2): Similar to tau protein, MAP2 stabilizes microtubules but is primarily found in dendrites.

Microtubule-associated protein 1A (MAP1A): Another microtubule-associated protein with overlapping functions with tau protein .

Uniqueness

Tau protein is unique in its ability to form paired helical filaments and neurofibrillary tangles, which are specific to tauopathies. Unlike other microtubule-associated proteins, tau protein’s aggregation is a key pathological feature in several neurodegenerative diseases .

Propiedades

Número CAS |

149407-41-0 |

|---|---|

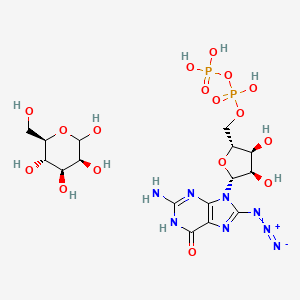

Fórmula molecular |

C8 H15 N3 O |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1177109.png)